molecular formula C8H15NO2 B12312800 4,6-Dimethylpiperidine-2-carboxylic acid, cis

4,6-Dimethylpiperidine-2-carboxylic acid, cis

Cat. No.: B12312800
M. Wt: 157.21 g/mol
InChI Key: BRCPKVKLLIOMQR-RRKCRQDMSA-N
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Description

4,6-Dimethylpiperidine-2-carboxylic acid, cis, is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves several steps. One common method includes the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, catering to the high demand for piperidine-containing compounds in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpiperidine-2-carboxylic acid, cis, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,6-Dimethylpiperidine-2-carboxylic acid, cis, has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors in the body. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Dimethylpiperidine-2-carboxylic acid, cis, include other piperidine derivatives such as:

Uniqueness

What sets this compound, apart from these similar compounds is its specific structural configuration and the unique biological activities it exhibits. Its cis configuration allows for distinct interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m0/s1

InChI Key

BRCPKVKLLIOMQR-RRKCRQDMSA-N

Isomeric SMILES

C[C@H]1C[C@H](N[C@H](C1)C(=O)O)C

Canonical SMILES

CC1CC(NC(C1)C(=O)O)C

Origin of Product

United States

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